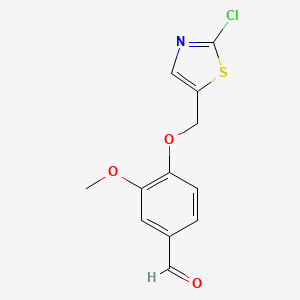

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of organic compounds with specific functional groups is a key area of interest in organic chemistry, as demonstrated by the papers provided. For instance, the synthesis of a novel binary organic complex involving 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde was achieved through a solid-state reaction, which is a green synthesis approach . Another study reported the synthesis of a key intermediate of herbicides, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, through oxidation and subsequent hydrolysis . Additionally, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one was described using a multicomponent reaction (MCR) methodology, which is both cost-effective and efficient .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using various spectroscopic techniques. For example, the crystal structure and atomic packing of a molecular complex were determined using X-ray diffraction (XRD) . Similarly, the structure of 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate was elucidated using IR, NMR, and MS spectroscopy . The crystallographic examination of another compound, 4-(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, provided insights into its solid-state structure .

Chemical Reactions Analysis

The papers highlight the importance of chemical reactions in the synthesis of complex molecules. The formation of a molecular complex was studied using spectroscopic methods, indicating the successful reaction between the starting materials . The oxidation and hydrolysis steps in the synthesis of a herbicide intermediate demonstrate the transformation of functional groups through chemical reactions . The one-pot interaction in the synthesis of a thiazolidinone derivative showcases the utility of MCRs in constructing molecules with multiple functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are crucial for their potential applications. The study of a binary organic complex revealed its thermochemical properties, such as heat of fusion and entropy of fusion, as well as its optical properties, including transmittance efficiency and band gap . The new compound with a benzothiazole moiety exhibited a smectic A phase, indicating its potential as a liquid crystal material . The polymorphism of a pyrazolone derivative was investigated, revealing different crystal structures and hydrogen bonding patterns in its polymorphs .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Synthesis of Nitrogen-Containing Compounds : 4-Hydroxy-3-methoxybenzaldehyde is used in synthesizing Schiff bases and alkyl carbonates, which are key intermediates in producing various nitrogen-containing compounds (Dikusar & Kozlov, 2007).

- Catalysis in Oxidation Reactions : A complex formed from 2-hydroxy-3-methoxybenzaldehyde demonstrated efficiency as a reusable catalyst for oxidation of primary alcohols and hydrocarbons, highlighting its potential in chemical transformations (Ghorbanloo & Alamooti, 2017).

Medicinal Chemistry

- Antibacterial and Antifungal Properties : Derivatives of 3-methoxybenzaldehyde have shown antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Spectroscopy and Structural Analysis

- Spectroscopic Characterization : The compound has been characterized by various spectroscopic techniques, providing insights into its molecular structure and potential applications in material science (Özay et al., 2013).

Synthesis of Novel Compounds

- Synthesis of Novel Derivatives : It serves as a precursor for synthesizing novel compounds with potential applications in various fields, including materials science and pharmaceuticals (Shah et al., 2016).

Photophysical and Photochemical Properties

- Potential in Photodynamic Therapy : New derivatives with 3-methoxybenzaldehyde have shown remarkable potential in photodynamic therapy, a treatment method for cancer, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Antioxidant Activity

- Antioxidant Properties : Derivatives synthesized from halogenated vanillin, structurally related to 3-methoxybenzaldehyde, have been evaluated for their antioxidant activity, suggesting potential applications in health and wellness products (Rijal et al., 2022).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biological pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-16-11-4-8(6-15)2-3-10(11)17-7-9-5-14-12(13)18-9/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAKKYPJMHVFOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CN=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377382 |

Source

|

| Record name | 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

339018-41-6 |

Source

|

| Record name | 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)

![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)